molecular formula C15H15N3O4S B10873327 Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10873327
M. Wt: 333.4 g/mol
InChI Key: BEAFLLAHURVLDI-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a pyrimidine derivative via a sulfanyl-acetamido bridge. Its molecular structure comprises:

  • Benzoate moiety: A methyl ester group at the 2-position of the benzene ring.
  • Sulfanyl-acetamido bridge: A thioether (sulfanyl) group connecting an acetylated amino group to the benzene ring.
  • Pyrimidine substituent: A 4-hydroxy-6-methylpyrimidin-2-yl group, which introduces hydrogen-bonding capacity (via the hydroxyl group) and hydrophobic character (via the methyl group).

Its design shares similarities with sulfonylurea herbicides and pyrimidine-based bioactive molecules, as seen in analogous compounds .

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C15H15N3O4S/c1-9-7-12(19)18-15(16-9)23-8-13(20)17-11-6-4-3-5-10(11)14(21)22-2/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,19)

InChI Key

BEAFLLAHURVLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may affect biochemical pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the provided evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Key Structural Features Biological Use/Implications Reference
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate Sulfanyl-acetamido bridge; 4-hydroxy-6-methylpyrimidine Hypothesized herbicide/pharmaceutical candidate (no direct use reported)
Methyl 2-(((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)methyl)benzoate (Bensulfuron-methyl) Sulfonylurea bridge; 4,6-dimethoxypyrimidine Herbicide (inhibits acetolactate synthase in plants)
Methyl 2-(((((4,6-bis(difluoromethoxy)-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate (Primisulfuron-methyl) Sulfonylurea bridge; 4,6-bis(difluoromethoxy)pyrimidine Selective herbicide for grass weeds
Methyl 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate (Sulfometuron methyl ester) Sulfonylurea bridge; 4,6-dimethylpyrimidine Non-selective herbicide (soil residual activity)
4-[(2-{[4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate Sulfanyl-acetamido bridge; 4-amino-5-(4-chlorophenyl)-6-ethylpyrimidine Unspecified (structural analog with halogenated aryl group)

Key Observations :

Bridge Chemistry: The target compound employs a sulfanyl-acetamido bridge, distinguishing it from sulfonylurea-based herbicides (e.g., bensulfuron-methyl) . Sulfonylureas are potent ALS inhibitors, while the sulfanyl bridge may alter binding affinity or metabolic stability.

Pyrimidine Substitution Patterns :

  • Hydroxy vs. Methoxy Groups : The 4-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to 4-methoxy substituents in bensulfuron-methyl. This could influence interactions with biological targets (e.g., enzymes or receptors).
  • Methyl vs. Halogenated Groups : The 6-methyl group in the target contrasts with halogenated or difluoromethoxy groups in primisulfuron-methyl, which improve herbicidal potency and selectivity .

Biological Implications :

  • Sulfonylurea herbicides (e.g., sulfometuron-methyl) act via ALS inhibition, but the target compound’s lack of a sulfonylurea moiety suggests a different mechanism of action. Its pyrimidine-hydroxy group may enable interactions with metalloenzymes or nucleic acids.
  • The compound in shares the sulfanyl-acetamido bridge but incorporates a 4-chlorophenyl group, highlighting the role of aromatic substituents in modulating bioactivity.

Biological Activity

Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzoate moiety, a sulfanyl group, and a pyrimidine derivative. The chemical formula is C12H14N4O3SC_{12}H_{14}N_4O_3S, and it has a molecular weight of 286.33 g/mol. The structure can be represented as follows:

Structure C12H14N4O3S\text{Structure }\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It is believed to act as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which are implicated in various physiological processes including acid-base balance and tumor progression. Inhibition of CAs may lead to reduced tumor growth and metastasis by altering the tumor microenvironment .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds similar in structure have shown high binding affinity for carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. These compounds can selectively inhibit CAIX, leading to decreased tumor proliferation .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Research indicates that it can effectively inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against cancer and other diseases .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values suggest potent activity, comparable to established chemotherapeutic agents.
  • Mechanistic Studies : Detailed mechanistic studies using fluorescence thermal shift assays have confirmed the binding affinity of this compound to CAIX, with dissociation constants indicating high specificity .

Data Table: Biological Activity Summary

Activity Description Reference
Anticancer ActivityInhibits CAIX; reduces tumor growth in vitro
Enzyme InhibitionTargets specific metabolic enzymes; potential therapeutic applications
CytotoxicitySignificant cytotoxic effects on cancer cell lines (IC50 values reported)

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